molecular formula C21H26N2O3S2 B5085683 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine

4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine

Cat. No. B5085683
M. Wt: 418.6 g/mol
InChI Key: XTLVGEXSXOXUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine, also known as BPTP, is a synthetic compound that has been of interest to the scientific community for its potential use in drug development. BPTP is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling.

Mechanism of Action

4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine works by binding to the active site of PTP1B, preventing it from dephosphorylating insulin receptor substrate 1 (IRS-1). This leads to increased insulin signaling and improved glucose homeostasis. 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine has been shown to be selective for PTP1B, with little or no activity against other protein tyrosine phosphatases.
Biochemical and Physiological Effects
4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce body weight and improve lipid metabolism. 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine has been shown to have minimal toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine is its potency and selectivity for PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling. However, its complex synthesis method and high cost may limit its use in some research settings.

Future Directions

Future research on 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine should focus on its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Additional studies are needed to determine the optimal dosing and administration of 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine, as well as its long-term safety and efficacy. Other areas of research could include the development of new synthetic methods for 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine and the identification of other potential targets for PTP1B inhibition.

Synthesis Methods

4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine is a complex molecule that requires several steps for its synthesis. The first step involves the reaction of 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid with benzylamine to form the corresponding amide. The amide is then reacted with 1-benzylpiperidine-4-carboxylic acid to form the final product, 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine. The synthesis of 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine is a challenging process that requires expertise in organic chemistry.

Scientific Research Applications

4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine has been extensively studied for its potential use in drug development. PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. 4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine has been shown to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new drugs for the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c24-21(20-15-19(16-27-20)28(25,26)23-10-4-5-11-23)22-12-8-18(9-13-22)14-17-6-2-1-3-7-17/h1-3,6-7,15-16,18H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLVGEXSXOXUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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